Methyl cyclohept-4-ene-1-carboxylate
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Overview
Description
Methyl cyclohept-4-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.209 g/mol. It is a colorless liquid with a fruity odor. This compound is used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclohept-4-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptene with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl cyclohept-4-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Methyl cyclohept-4-ene-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl cyclohept-4-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-1-ene-1-carboxylate: Similar in structure but with a six-membered ring.
Ethyl cyclohept-4-ene-1-carboxylate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl cyclohexanecarboxylate: Similar but with a saturated ring structure.
Uniqueness
Methyl cyclohept-4-ene-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl cyclohept-4-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTLVCMNVWUHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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